1-(3-Chloropropionyl)-1H-benzotriazole

Catalog No.
S1909199
CAS No.
304660-39-7
M.F
C9H8ClN3O
M. Wt
209.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chloropropionyl)-1H-benzotriazole

CAS Number

304660-39-7

Product Name

1-(3-Chloropropionyl)-1H-benzotriazole

IUPAC Name

1-(benzotriazol-1-yl)-3-chloropropan-1-one

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

InChI

InChI=1S/C9H8ClN3O/c10-6-5-9(14)13-8-4-2-1-3-7(8)11-12-13/h1-4H,5-6H2

InChI Key

HSMGLVQSVHKLFX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2C(=O)CCCl

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)CCCl

Application in Pharma Ingredient Production

Scientific Field: Pharmaceutical Chemistry

Summary of Application: 3-Chloropropionyl chloride can be used in the production process of pharma ingredients .

Application in Pharmaceuticals Synthesis

Summary of Application: 3-Chloropropionyl chloride is an intermediate used in the synthesis of various pharmaceuticals and active ingredients. It possesses anticonvulsant, antibacterial, tuberculostatic, antitussive, and bronchodilator activity .

Methods of Application: It is used as a pharmaceutical intermediate for the synthesis of Beclamide, Bedaquiline, Oxalamine, Indacaterol, and many other APIs .

Application in Polymer Synthesis

Scientific Field: Polymer Chemistry

Summary of Application: 3-Chloropropionyl chloride has been used in the synthesis of polymers .

Application in Agrochemicals Synthesis

Scientific Field: Agrochemical Chemistry

Summary of Application: 3-Chloropropionyl chloride can be used in the synthesis of agrochemicals .

1-(3-Chloropropionyl)-1H-benzotriazole is a chemical compound characterized by its unique structure, which consists of a benzotriazole moiety substituted with a 3-chloropropionyl group. The chemical formula for this compound is C10H8ClN3O, and it features a benzene ring fused with a 1H-1,2,3-triazole ring. The presence of the chloropropionyl group enhances its reactivity, making it suitable for various chemical transformations and applications in organic synthesis and medicinal chemistry .

Due to its electrophilic nature. It can undergo acylation reactions, where the chloropropionyl group can react with nucleophiles such as amines and alcohols to form amides or esters, respectively. Additionally, it can be involved in substitution reactions where the chlorine atom is replaced by other nucleophiles . The compound's reactivity is also influenced by the benzotriazole core, which can participate in coordination chemistry and act as a ligand in metal-catalyzed reactions .

The biological activity of 1-(3-Chloropropionyl)-1H-benzotriazole has been explored in various studies. Compounds derived from benzotriazole are known for their potential pharmacological properties, including antimicrobial and anticancer activities. The chloropropionyl substitution may enhance these effects by improving solubility and bioavailability. Research indicates that benzotriazole derivatives can act as inhibitors for specific enzymes and receptors, potentially leading to therapeutic applications in treating diseases such as cancer and infections .

The synthesis of 1-(3-Chloropropionyl)-1H-benzotriazole typically involves the reaction of 1H-benzotriazole with 3-chloropropionyl chloride in the presence of a base such as triethylamine or pyridine to facilitate the acylation process. This method allows for the efficient introduction of the chloropropionyl group onto the benzotriazole scaffold. The reaction conditions can be optimized to improve yield and purity, often requiring careful control of temperature and reaction time .

This compound has several applications across different fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for drug development targeting various diseases.
  • Chemical Synthesis: It acts as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through acylation reactions.
  • Corrosion Inhibition: Like other benzotriazole derivatives, it may exhibit properties that help prevent corrosion in metal surfaces by forming protective layers .

Interaction studies involving 1-(3-Chloropropionyl)-1H-benzotriazole focus on its behavior in biological systems and its interactions with various biomolecules. These studies often utilize techniques such as molecular docking simulations and enzyme inhibition assays to understand how this compound interacts with target proteins or enzymes. Such research is crucial for elucidating its mechanism of action and potential therapeutic benefits .

Several compounds share structural or functional similarities with 1-(3-Chloropropionyl)-1H-benzotriazole. Here are some notable examples:

Compound NameStructure/DescriptionUnique Features
1H-BenzotriazoleThe parent compound without substituents; used extensively as a ligandBasic structure for many derivatives
1-(Chloroacetyl)-1H-benzotriazoleContains a chloroacetyl group instead of chloropropionyl; used in similar reactionsSmaller acyl group may affect reactivity
1-(2-Chloroethyl)-1H-benzotriazoleSubstituted with a chloroethyl group; explored for different biological activitiesPotentially different pharmacological profiles
Benzotriazole derivativesVarious derivatives with different substituents; exhibit diverse chemical propertiesBroad range of applications from corrosion inhibition to drug development

These compounds highlight the versatility of benzotriazole derivatives while emphasizing the unique reactivity introduced by the chloropropionyl substituent in 1-(3-Chloropropionyl)-1H-benzotriazole .

1-(3-Chloropropionyl)-1H-benzotriazole exhibits remarkable acyl transfer capabilities that position it as a highly effective acylating agent within heterocyclic chemistry. The compound functions through a mechanistic pathway wherein the benzotriazole moiety serves as an excellent leaving group, facilitating nucleophilic attack at the carbonyl carbon [1] [2]. This reactivity pattern is fundamentally governed by the electron-withdrawing properties of the benzotriazole ring system, which enhances the electrophilicity of the acyl carbon and stabilizes the departing benzotriazolate anion [3].

The acyl transfer mechanism proceeds through formation of a tetrahedral intermediate following nucleophilic attack, subsequently collapsing to eliminate benzotriazole and form the acylated product [1]. Research demonstrates that benzotriazole-based acylating agents exhibit reaction rates approximately 1000-fold higher than comparable para-nitrophenyl esters, despite having similar leaving group acidity values [1]. This enhanced reactivity stems from the unique electronic characteristics of the benzotriazole system, which provides optimal stabilization of reaction intermediates without requiring the formation of nitrogen-acyl tautomers [1].

Kinetic studies reveal that hydroxylamine-oxygen-sulfonic acid derivatives of benzotriazole display exceptional acylating capabilities toward hydroxide ions, water, and primary amines [1]. The reaction exhibits a Hammett rho value of +1.83 for hydroxide attack, indicating substantial sensitivity to electronic effects [1]. For aminolysis reactions, the Brønsted nucleophilicity parameter beta equals 0.80 for primary amines and 0.92 for alpha-effect amines, demonstrating the compound's selectivity toward different nucleophilic species [1].

Benzotriazole derivatives have proven particularly effective in peptide synthesis applications, where they serve as coupling reagents for amide bond formation [4]. The 1,2,4-triazole anion has been identified as an exceptionally active acyl transfer catalyst, promoting both aminolysis and transesterification of esters under mild conditions [4]. This catalytic activity enables efficient conversion of unreactive esters to amides and other acyl derivatives, expanding the synthetic utility of acyl transfer processes [4].

The compound demonstrates versatility in heterocyclic transformations through its participation in spirocyclization and subsequent acyl migration reactions [5] [6]. These processes involve palladium-catalyzed dearomatization followed by aromatization-driven intramolecular acyl transfer, yielding nitrogen-fused heterocyclic products with high efficiency [5]. The driving force for these transformations derives from the thermodynamic stability gained through restoration of aromaticity in the final products [5].

Nucleophilic Displacement of Chlorine Substituent

The chlorine atom in the 3-chloropropionyl side chain of 1-(3-Chloropropionyl)-1H-benzotriazole represents a highly reactive electrophilic center susceptible to nucleophilic displacement reactions [8]. This reactivity pattern follows classic nucleophilic substitution mechanisms, predominantly proceeding through SN2 pathways due to the primary carbon nature of the chlorine-bearing position [8].

Nucleophilic attack at the chlorine-substituted carbon occurs readily with various nucleophilic species, including amines, alkoxides, thiolates, and hydroxide ions [9]. The reaction mechanism involves concerted displacement wherein the nucleophile approaches from the backside of the carbon-chlorine bond, resulting in inversion of configuration at the reaction center [8]. This stereochemical outcome is characteristic of SN2 processes and provides predictable synthetic outcomes for asymmetric substrates [9].

Primary amines demonstrate particularly high reactivity toward the chlorine substituent, forming corresponding amide derivatives through nucleophilic substitution [9]. The reaction proceeds under mild conditions, typically at room temperature in polar aprotic solvents such as dimethylformamide or acetonitrile [10]. Secondary amines exhibit moderate reactivity, requiring slightly elevated temperatures or extended reaction times to achieve complete conversion [9].

Hydroxide ion displacement represents one of the most facile transformations, proceeding rapidly even in aqueous solution [9]. This reaction pathway leads to formation of the corresponding carboxylic acid derivative through hydrolysis of the intermediate product [8]. The reaction rate demonstrates first-order dependence on both substrate and hydroxide concentration, confirming the bimolecular nature of the displacement process [9].

Alkoxide nucleophiles effect displacement to generate ester products, with reaction efficiency dependent on the steric bulk and basicity of the alkoxide species [9]. Primary alkoxides react more readily than secondary or tertiary variants, reflecting the influence of steric hindrance on the transition state geometry [8]. The reaction requires anhydrous conditions to prevent competing hydrolysis pathways [9].

Thiolate anions serve as highly effective nucleophiles for chlorine displacement, yielding thioester products with excellent regioselectivity [9]. The enhanced nucleophilicity of sulfur compared to oxygen enables these reactions to proceed under milder conditions while maintaining high chemical yields [8]. The resulting thioesters retain the benzotriazole leaving group, preserving opportunities for subsequent acyl transfer reactions [9].

Azide ion displacement provides access to acyl azide intermediates, which serve as versatile synthetic precursors for various nitrogen-containing heterocycles [9]. The reaction proceeds under mild thermal conditions, though care must be exercised due to the potentially explosive nature of organic azides [8]. These intermediates readily undergo Curtius rearrangement or cycloaddition reactions, expanding the synthetic utility of the parent compound [9].

Stability Under Acidic and Basic Conditions

1-(3-Chloropropionyl)-1H-benzotriazole exhibits remarkable stability across a broad range of acidic and basic conditions, making it a reliable synthetic intermediate for diverse reaction environments [11] [3]. The compound's stability derives primarily from the robust benzotriazole ring system, which maintains structural integrity across pH values ranging from highly acidic to strongly basic conditions [12] [13].

Under acidic conditions, the benzotriazole moiety demonstrates exceptional resistance to protonation and subsequent degradation [11]. The compound remains stable in strong acid solutions with pH values below 1, where the benzotriazole nitrogen atoms may undergo reversible protonation without compromising the overall molecular framework [12]. Research indicates that benzotriazole derivatives maintain their protective properties even in concentrated hydrochloric acid solutions, with minimal decomposition observed over extended exposure periods [12].

The stability in acidic media stems from the aromatic character of the benzotriazole ring, which resists electrophilic attack and maintains planarity under protonating conditions [11]. The compound's melting point of 76-80°C remains unchanged following exposure to acidic conditions, indicating preservation of crystalline structure and molecular integrity [14]. Spectroscopic analysis confirms that the characteristic benzotriazole absorption patterns persist unchanged in acidic solutions, supporting the compound's inherent stability [11].

Basic conditions present a more complex stability profile, with the compound exhibiting pH-dependent behavior related to deprotonation equilibria [11] [13]. At pH values above 8.4, corresponding to the pKa of benzotriazole, partial deprotonation occurs to generate the benzotriazolate anion [12]. This ionic form maintains stability but exhibits altered reactivity patterns compared to the neutral species [13].

The compound demonstrates excellent stability in moderately basic solutions with pH values between 8 and 10, where it exists in equilibrium between neutral and anionic forms [13]. Under these conditions, the acyl chloride functionality remains intact, preserving the compound's synthetic utility while enabling pH-controlled reactivity tuning [12]. Extended exposure to basic conditions does not result in significant hydrolysis or decomposition, confirming the compound's suitability for base-catalyzed synthetic transformations [13].

Strongly basic conditions with pH values exceeding 12 may promote hydrolysis of the acyl chloride functionality, though the benzotriazole core remains structurally stable [13]. This selective hydrolysis provides a controlled method for removing the acyl group while preserving the benzotriazole ring for subsequent functionalization reactions [12]. The hydrolysis rate shows temperature dependence, with elevated temperatures accelerating the process while maintaining selectivity for the acyl bond [13].

Thermal stability studies reveal that the compound maintains structural integrity up to temperatures approaching 200°C under inert atmosphere conditions [15]. The combination of thermal and chemical stability makes 1-(3-Chloropropionyl)-1H-benzotriazole particularly valuable for high-temperature synthetic processes requiring robust intermediates [15]. The compound's stability profile enables its use in both solution-phase and solid-phase synthesis applications across diverse reaction conditions [3].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(3-Chloropropionyl)-1H-benzotriazole

Dates

Last modified: 04-14-2024

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